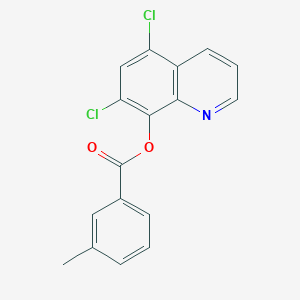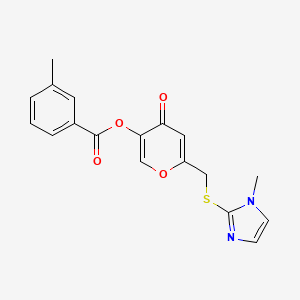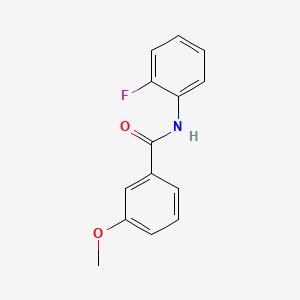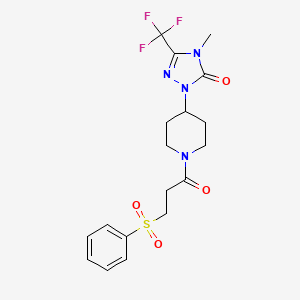
5,7-Dichloroquinolin-8-yl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloroquinolin-8-yl 3-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research. The compound is widely used in the synthesis of various drugs and has shown potential in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has identified novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, demonstrating significant corrosion inhibition properties for mild steel in hydrochloric acid environments. These compounds, identified through various spectroscopic methods and computational studies, show potential in protective applications against metal corrosion, with some achieving up to 96% inhibition efficiency at optimal concentrations. The effectiveness of these inhibitors is attributed to their adsorption on metal surfaces, forming protective layers (Rbaa et al., 2019).
Anti-Cancer Potential
Studies have also explored the therapeutic properties of compounds structurally related to "5,7-Dichloroquinolin-8-yl 3-methylbenzoate," particularly in the context of anti-human lung cancer potential. Molecular docking studies have shown that certain phenolic compounds, including 5,7-dichloro-8-hydroxyquinoline, exhibit cytotoxic effects on lung cells at micromolar levels. These findings suggest a potential avenue for the development of new treatments targeting lung cancer (Wen et al., 2022).
Synthesis of Novel Organic Structures
Research has also focused on the synthesis of novel organic compounds using 5,7-dichloroquinolin-8-yl 3-methylbenzoate derivatives as building blocks. These efforts have led to the creation of complex structures with potential applications in medicinal chemistry and materials science. For instance, the development of new quinazolinones and the characterization of their anti-bacterial activity highlight the versatility of these compounds in synthesizing bioactive molecules with specific properties (Khan, 2018).
Propiedades
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-10-4-2-5-11(8-10)17(21)22-16-14(19)9-13(18)12-6-3-7-20-15(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQUQZJKLAYDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2945433.png)


![Methyl 3-({2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2945438.png)






![2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2945445.png)
![6-isobutyl-3-[(4-isopropylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2945446.png)
